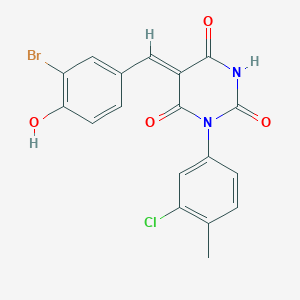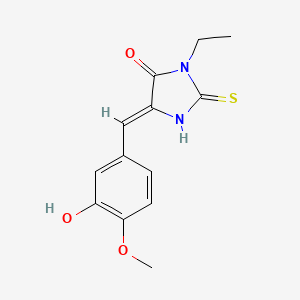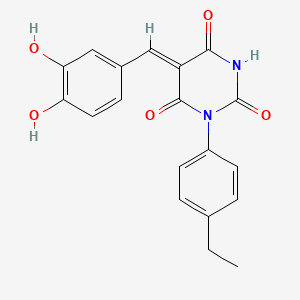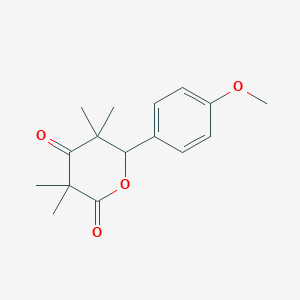![molecular formula C21H17BrN2O4 B5915813 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915813.png)
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been found to exhibit several other biochemical and physiological effects. It has been reported to possess antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its ability to exhibit potent biological activity at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. For instance, further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, more research is needed to optimize the synthesis of this compound and improve its solubility in water.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been reported in several research articles. One of the commonly used methods involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(2-aminophenyl)benzamide in the presence of a coupling agent to obtain the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been reported to possess anti-inflammatory and antidiabetic properties.
Propiedades
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-27-15-10-8-14(9-11-15)23-21(26)19(13-16-5-4-12-28-16)24-20(25)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMFULDGHFMKTI-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5915747.png)
![{2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915751.png)


![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915771.png)
![5-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915781.png)

![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915786.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915789.png)


![4-bromo-N-{2-(2-furyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5915806.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5915824.png)